(4-Bromo-1h-pyrrol-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone
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Overview
Description
(4-Bromo-1h-pyrrol-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone is a complex organic compound that features a brominated pyrrole ring and a dihydrothienopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1h-pyrrol-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone typically involves multi-step organic reactions. The initial step often includes the bromination of a pyrrole derivative, followed by the formation of the dihydrothienopyridine ring through cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1h-pyrrol-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the brominated pyrrole ring into a more reduced form.
Substitution: The bromine atom in the pyrrole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature and solvent choice, play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-1h-pyrrol-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its brominated pyrrole ring can serve as a probe for investigating enzyme activity and protein-ligand interactions .
Medicine
Its unique structure may exhibit pharmacological activity, making it a candidate for further investigation .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (4-Bromo-1h-pyrrol-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone involves its interaction with specific molecular targets. The brominated pyrrole ring may interact with enzymes or receptors, modulating their activity. The dihydrothienopyridine moiety can participate in binding interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrrole-2-carbonitrile: A brominated pyrrole derivative with a nitrile group.
6-Bromo-1H-pyrazolo[4,3-c]pyridine: A brominated pyrazolopyridine compound.
2-bromo-1-(2-pyridinyl)-1-ethanone hydrobromide: A brominated pyridine derivative.
Uniqueness
(4-Bromo-1h-pyrrol-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone is unique due to its combination of a brominated pyrrole ring and a dihydrothienopyridine moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H11BrN2OS |
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Molecular Weight |
311.20 g/mol |
IUPAC Name |
(4-bromo-1H-pyrrol-2-yl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone |
InChI |
InChI=1S/C12H11BrN2OS/c13-9-5-10(14-6-9)12(16)15-3-1-11-8(7-15)2-4-17-11/h2,4-6,14H,1,3,7H2 |
InChI Key |
PSIDPQHFDVJCAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(=O)C3=CC(=CN3)Br |
Origin of Product |
United States |
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